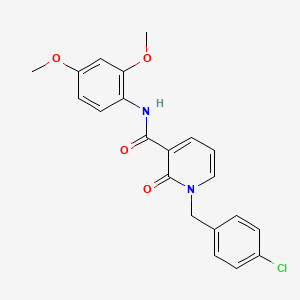

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a chemical compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide”, has been reported in several studies . The synthesis methods of 1,2,4-triazole mainly use amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have been used in the synthesis methods of 1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

The molecular structure of “N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The molecular formula is C5H8N4OS and the molecular weight is 172.21 .科学的研究の応用

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are prominent in the pharmaceutical industry due to their therapeutic potential. The compound may serve as a scaffold for developing new drugs with enhanced efficacy and reduced side effects. Its structural similarity to peptides can make it a suitable mimic in peptide-receptor interactions, potentially leading to novel treatments for various diseases.

Experimental Procedures: In drug discovery, the compound could be used in high-throughput screening assays to identify potential drug candidates. It may undergo various modifications to enhance its interaction with biological targets.

Technical Details: The compound’s ability to form stable non-covalent interactions with enzymes and receptors could be exploited to develop drugs with specific actions, such as anticonvulsants or antibiotics .

Organic Synthesis

In organic chemistry, this triazole derivative can act as a building block for complex molecules. Its stability under various conditions makes it an attractive component for multi-step synthesis.

Experimental Procedures: It could be involved in reactions such as cycloadditions, substitutions, or conjugation reactions to create diverse molecular architectures.

Technical Details: The compound’s reactivity with different functional groups allows for the synthesis of a wide array of organic molecules, potentially leading to new materials or chemical entities .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Experimental Procedures: Polymerization reactions involving this compound could be carried out to produce polymers with desired characteristics.

Technical Details: The introduction of the triazole unit into polymer chains can result in materials with improved resistance to degradation and better performance in extreme conditions .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules to form larger, complex structures. The triazole derivative can be used to create novel supramolecular assemblies.

Experimental Procedures: Through hydrogen bonding and other non-covalent interactions, the compound can form self-assembled structures with unique properties.

Technical Details: Its ability to act as a ligand for metal ions can lead to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a molecule to a biological entity. This triazole derivative could be used to conjugate drugs to targeting moieties or to modify biomolecules for study.

Experimental Procedures: Conjugation techniques such as click chemistry can be employed to attach the compound to proteins, nucleic acids, or other biomolecules.

Technical Details: The compound’s reactivity in bioorthogonal reactions makes it suitable for labeling and tracking biological processes without interfering with normal cellular functions .

Fluorescent Imaging and Materials Science

Fluorescent imaging is a powerful tool in biological research. Triazole derivatives can be used to develop new fluorescent probes for imaging applications.

Experimental Procedures: The compound could be modified to emit fluorescence upon binding to specific targets, allowing for the visualization of cellular components.

Technical Details: Its incorporation into materials could lead to the development of sensors or other devices that respond to environmental stimuli with a change in fluorescence .

特性

IUPAC Name |

N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHAHKIIJDSKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)